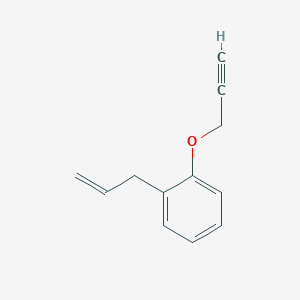
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-propenyl group and a 2-propynyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 2-propenyl halide in the presence of a strong base, followed by the introduction of the 2-propynyloxy group through a nucleophilic substitution reaction. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyl and propynyloxy groups to their saturated counterparts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the functional groups present and their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
Uniqueness
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- is unique due to the presence of both 2-propenyl and 2-propynyloxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
51230-30-9 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-prop-2-enyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C12H12O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h2-3,5-6,8-9H,1,7,10H2 |
Clé InChI |
ZBXZKNUOTNBRIT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


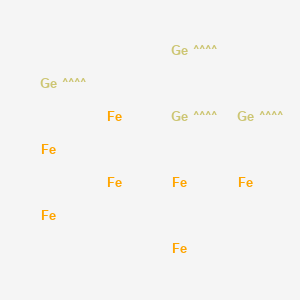
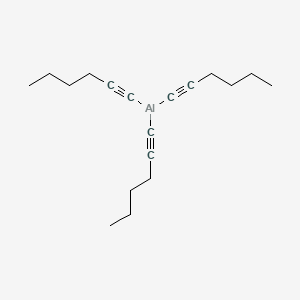
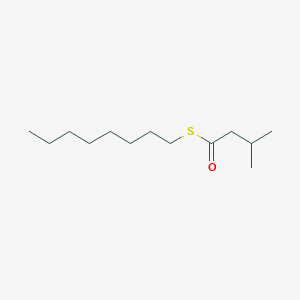
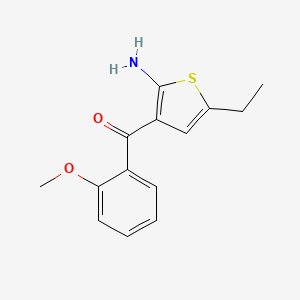
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

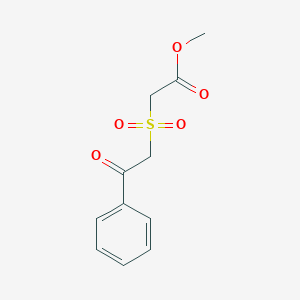
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
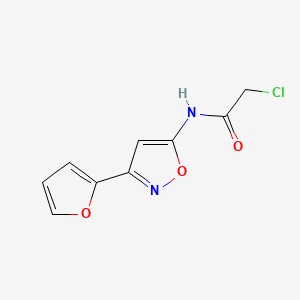
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
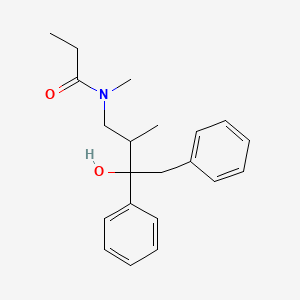
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
